![molecular formula C20H17N3O2S2 B2544839 N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide CAS No. 2320726-48-3](/img/structure/B2544839.png)
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide” is a complex organic compound. It is a derivative of thiazolo[5,4-b]pyridine . The compound has been synthesized and characterized in several studies .
Synthesis Analysis
The synthesis of this compound involves several steps. The compound has been synthesized from commercially available substances in moderate to good yields . The synthesis process involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .
Molecular Structure Analysis
The molecular structure of the compound has been characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The N-heterocyclic core of the compound is directly involved in binding to the kinase through key hydrogen bonds interaction .
Chemical Reactions Analysis
The compound has shown potent phosphoinositide 3-kinase (PI3K) inhibitory activity . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .
Physical And Chemical Properties Analysis
The compound has been characterized by its melting point and NMR data . For instance, one of the studies reported a melting point of 236–238 °C .
作用机制
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets .
Mode of Action
It is known that thiazolo[4,5-b]pyridines can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting they may affect multiple pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
实验室实验的优点和局限性
One of the advantages of using N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide in lab experiments is its ability to selectively destroy dopaminergic neurons in the substantia nigra, making it a valuable tool for studying Parkinson's disease. However, this compound has some limitations as well. For example, this compound is a potent neurotoxin and can be dangerous if mishandled. Additionally, the effects of this compound on non-dopaminergic neurons and other cell types are not well understood.
未来方向
There are several future directions for research involving N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide. One area of interest is the development of new treatments for Parkinson's disease based on the mechanism of action of this compound. Another area of interest is the use of this compound as a tool for studying the effects of oxidative stress, inflammation, and apoptosis in various cell types. Additionally, there is a need for further research to better understand the effects of this compound on the immune system and other non-dopaminergic neurons.
合成方法
The synthesis of N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide involves the reaction of 2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)aniline with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学研究应用
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a Parkinson's disease-like syndrome in animal models. This has made this compound a valuable tool for studying the pathogenesis of Parkinson's disease and for developing new treatments for the disease.
生化分析
Biochemical Properties
N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1-phenylmethanesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound’s thiazole ring structure allows it to bind effectively to these biomolecules, modulating their activity and influencing downstream signaling events . Additionally, it has been observed to interact with DNA and RNA polymerases, affecting gene transcription and replication processes .
Cellular Effects
N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1-phenylmethanesulfonamide exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinases (PI3Ks). These pathways are critical for cell proliferation, differentiation, and survival . The compound also affects gene expression by modulating transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1-phenylmethanesulfonamide involves its binding interactions with key biomolecules. The thiazole ring structure enables the compound to inhibit specific enzymes, such as kinases, by occupying their active sites and preventing substrate binding . This inhibition leads to alterations in phosphorylation states of various proteins, thereby modulating signaling pathways and cellular responses. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and chromatin-modifying enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1-phenylmethanesulfonamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it can induce sustained changes in cellular function, including alterations in cell cycle progression and apoptosis . These effects are consistent across both in vitro and in vivo models, highlighting the compound’s potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1-phenylmethanesulfonamide vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cellular signaling and promote cell survival . At higher doses, it can induce cytotoxic effects, leading to cell death and tissue damage . These threshold effects are important for determining the therapeutic window and potential toxicity of the compound in clinical settings.
Metabolic Pathways
N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1-phenylmethanesulfonamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1-phenylmethanesulfonamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1-phenylmethanesulfonamide is critical for its activity and function. The compound is primarily localized to the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence its localization and stability, directing it to specific compartments or organelles .
属性
IUPAC Name |
N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-14-12-16(19-22-18-8-5-11-21-20(18)26-19)9-10-17(14)23-27(24,25)13-15-6-3-2-4-7-15/h2-12,23H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXUABZLIKYTEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


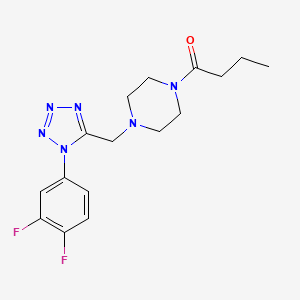
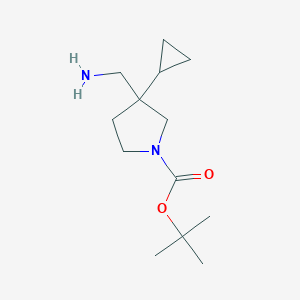
![[2-(4-Methoxyphenoxy)pyridin-4-yl]methanamine](/img/structure/B2544767.png)
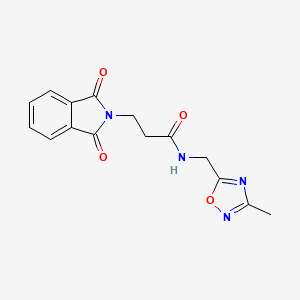

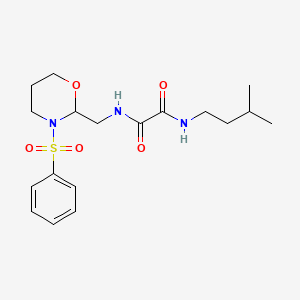
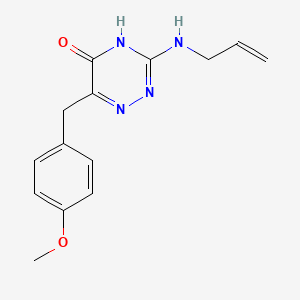
![N-benzyl-3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2544773.png)

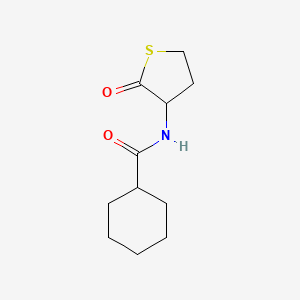
![N,N-dimethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-sulfonamide](/img/structure/B2544776.png)
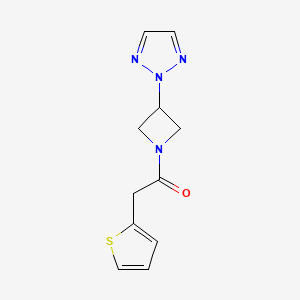
![1H-Pyrazol-4-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2544779.png)